molecular formula C16H11F3N2S B2503375 4-((4-(Trifluoromethyl)benzyl)thio)quinazoline CAS No. 852367-00-1

4-((4-(Trifluoromethyl)benzyl)thio)quinazoline

Cat. No. B2503375
CAS RN: 852367-00-1
M. Wt: 320.33
InChI Key: LURABMOTGMCLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. The compound 4-((4-(Trifluoromethyl)benzyl)thio)quinazoline is a specific type of quinazoline derivative that has been synthesized and studied for various applications, including its potential use in agriculture as an antimicrobial agent and in medicine as an antihistaminic agent and antitumoral agent.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, a palladium-catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids has been developed to synthesize 2,4-disubstituted quinazolines with moderate to excellent yields, showing good functional group tolerance . Another innovative route involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors to produce novel triazoloquinazolinones . Additionally, a three-component coupling method has been used to synthesize benzo[h][1,2,4]-triazoloquinazoline derivatives with potent antitumoral properties . For the specific synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, a related compound, the intermediate 2-amino-4-chlorobenzamide was reacted with 4-(trifluoromethyl)benzoyl chloride, followed by a condensation reaction with morpholine .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using various analytical techniques. Single-crystal X-ray diffraction analysis has been used to confirm the chemical structure of a quinazoline thioether derivative . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also commonly employed to determine the structure of synthesized compounds .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, benzoquinazoline has been successfully labeled with radioactive iodine using an electrophilic substitution reaction, which is significant for the development of radiopharmaceuticals for targeting tumor cells . The synthesis of spiroquinazoline derivatives involves a series of reactions including cyclization and condensation, demonstrating the versatility of quinazoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the hydrophilicity and molecular weight of a compound can significantly affect its biological activity, as seen with a quinazoline derivative that showed promising antibacterial activity in agriculture . The fluorescence properties of a quinazoline analog of cytosine have been exploited to probe protonation sites in triplex forming oligonucleotides, indicating the potential of quinazoline derivatives as fluorescent probes .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives have been widely studied for their biological activities, particularly their anticancer properties. A notable study investigated the cytotoxicity and potential DNA damage induction of a quinazoline derivative on the HeLa human cancer cell line. It was found that the quinazoline derivative exhibited significant cytotoxicity, with low IC50 values indicating potential as an anticancer drug. The study did not find evidence of direct DNA damage in vitro, suggesting other mechanisms of action may be responsible for its cytotoxic effects (Ovádeková et al., 2005).

Optoelectronic Materials

Quinazoline derivatives also find applications in the development of optoelectronic materials. Research has highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. These compounds have been utilized in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of these materials are particularly valuable for the development of advanced electronic and photonic devices (Lipunova et al., 2018).

Synthetic Chemistry and Biological Activity

In synthetic chemistry, quinazoline derivatives are important intermediates for the synthesis of various compounds with potential biological activities. Studies have shown that quinazolines can be modified to create compounds with antibacterial, analgesic, and anti-inflammatory properties. For example, novel quinazoline derivatives have been synthesized and shown to exhibit good antimicrobial activity, as well as analgesic and anti-inflammatory properties in preliminary pharmacological screenings. These findings underscore the versatility and potential of quinazoline derivatives in medicinal chemistry (Dash et al., 2017).

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, to which this compound belongs, have a wide range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . For example, some quinazoline derivatives have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .

Biochemical Pathways

Quinazoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, and other physiological processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinazoline derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include effects on cell growth and proliferation, inflammation, and other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall efficacy . .

Safety and Hazards

Safety data sheets recommend not to breathe dust/fume/gas/mist/vapors/spray of similar compounds. It is advised to wash face, hands and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Use should be only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Quinazoline derivatives have shown promising results in various fields of biology, pesticides, and medicine. Therefore, they have drawn more and more attention in the synthesis and bioactivities research. Future research will likely focus on the development of novel quinazoline derivatives as anticancer agents .

properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)12-7-5-11(6-8-12)9-22-15-13-3-1-2-4-14(13)20-10-21-15/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURABMOTGMCLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.